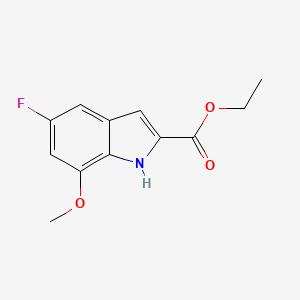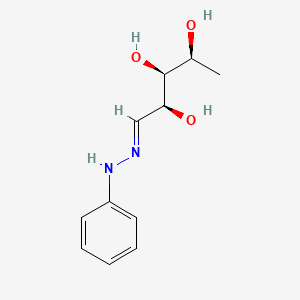
5-deoxy-L-arabinose phenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Deoxy-L-arabinose phenylhydrazone: is a phenylhydrazone derivative of 5-deoxy-L-arabinose. It is characterized by the presence of a phenylhydrazone group attached to the 5-deoxy-L-arabinose molecule. This compound has a molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol . It is known for its chiral conformation, which arises from the configuration of the carbon atoms on the ring .
准备方法
Synthetic Routes and Reaction Conditions: 5-Deoxy-L-arabinose phenylhydrazone can be synthesized from 5-deoxy-L-arabinose and hydrazine . The reaction involves the condensation of 5-deoxy-L-arabinose with phenylhydrazine under controlled conditions to form the phenylhydrazone derivative. The reaction typically requires an acidic or neutral medium to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of 5-deoxy-L-arabinose and its subsequent reaction with phenylhydrazine. The reaction conditions, such as temperature, pH, and solvent choice, can be optimized for large-scale production.
化学反应分析
Types of Reactions: 5-Deoxy-L-arabinose phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazone group to other functional groups.
Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.
科学研究应用
Chemistry: 5-Deoxy-L-arabinose phenylhydrazone is used as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor in many biochemical reactions involved in cell metabolism and redox balance .
Biology and Medicine: The compound has shown anti-inflammatory and antimicrobial properties, making it a potential candidate for therapeutic applications . It can also be used in the study of carbohydrate metabolism and related biochemical pathways.
Industry: In the industrial sector, this compound can be utilized in the synthesis of various organic compounds and intermediates. Its unique chemical properties make it valuable for the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-deoxy-L-arabinose phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit certain enzymes and signaling pathways involved in the inflammatory response . Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
相似化合物的比较
5-Deoxy-L-arabinose: The parent compound without the phenylhydrazone group.
Phenylhydrazine: The hydrazine derivative used in the synthesis of 5-deoxy-L-arabinose phenylhydrazone.
Tetrahydrobiopterin: A related compound synthesized using this compound as a precursor.
Uniqueness: this compound is unique due to its specific phenylhydrazone group, which imparts distinct chemical and biological properties. Its ability to act as a precursor for tetrahydrobiopterin synthesis and its anti-inflammatory and antimicrobial activities set it apart from other similar compounds .
属性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
(1E,2S,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10-,11-/m0/s1 |
InChI 键 |
BIVHIDUIIIYYKK-BOAFTQECSA-N |
手性 SMILES |
C[C@@H]([C@@H]([C@H](/C=N/NC1=CC=CC=C1)O)O)O |
规范 SMILES |
CC(C(C(C=NNC1=CC=CC=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202774.png)

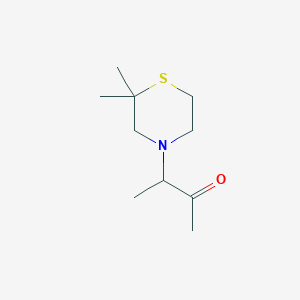

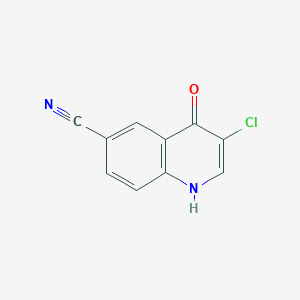

![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)
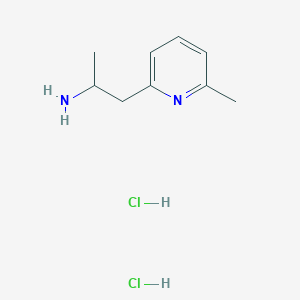
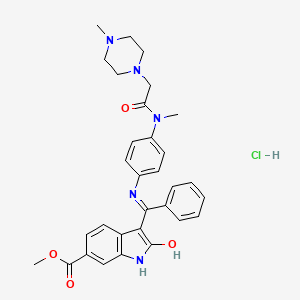
![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)
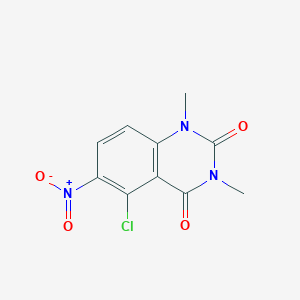
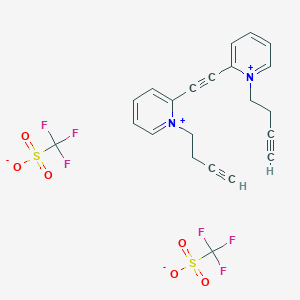
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)
